molecular formula C19H18N2O2S B8404826 4'-Amino-N-benzylbiphenyl-4-sulfonamide

4'-Amino-N-benzylbiphenyl-4-sulfonamide

Cat. No. B8404826
M. Wt: 338.4 g/mol
InChI Key: CECLKZHVMPVEEW-UHFFFAOYSA-N
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Patent
US09227964B2

Procedure details

416.5 mg (1.85 mmol) of tin(II) chloride dihydrate are added to a solution of 136 mg (0.37 mmol) of N-benzyl-4′-nitrobiphenyl-4-sulfonamide (Example 9A) in 2.0 ml of DMF. After 18 h at room temperature, the reaction mixture is purified by preparative HPLC. The product fractions are concentrated in vacuo and dried under high vacuum. 117 mg (84.3% of theory) of the title compound are obtained.
Quantity
416.5 mg
Type
reactant
Reaction Step One
Name
N-benzyl-4′-nitrobiphenyl-4-sulfonamide
Quantity
136 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.O.[Sn](Cl)Cl.[CH2:6]([NH:13][S:14]([C:17]1[CH:22]=[CH:21][C:20]([C:23]2[CH:28]=[CH:27][C:26]([N+:29]([O-])=O)=[CH:25][CH:24]=2)=[CH:19][CH:18]=1)(=[O:16])=[O:15])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>CN(C=O)C>[NH2:29][C:26]1[CH:27]=[CH:28][C:23]([C:20]2[CH:19]=[CH:18][C:17]([S:14]([NH:13][CH2:6][C:7]3[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=3)(=[O:16])=[O:15])=[CH:22][CH:21]=2)=[CH:24][CH:25]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
416.5 mg
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Name
N-benzyl-4′-nitrobiphenyl-4-sulfonamide
Quantity
136 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)NS(=O)(=O)C1=CC=C(C=C1)C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture is purified by preparative HPLC
CONCENTRATION
Type
CONCENTRATION
Details
The product fractions are concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NC1=CC=C(C=C1)C1=CC=C(C=C1)S(=O)(=O)NCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.